

Ritivixibat: A Deep Dive into Therapeutic Potential Beyond Primary Sclerosing Cholangitis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ritivixibat*

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Executive Summary

Ritivixibat (formerly A3907) is a potent, orally available, systemic inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). While its primary clinical development has focused on cholestatic liver diseases such as Primary Sclerosing Cholangitis (PSC), the mechanism of action—interrupting the enterohepatic circulation of bile acids—holds significant therapeutic promise for a range of metabolic and gastrointestinal disorders. This technical guide explores the preclinical evidence and mechanistic rationale for **ritivixibat**'s application in non-alcoholic steatohepatitis (NASH), type 2 diabetes mellitus, cardiovascular disease, and chronic constipation. By systemically targeting ASBT in the intestine, kidneys, and cholangiocytes, **ritivixibat** offers a multi-organ approach to modulating bile acid signaling and metabolism.

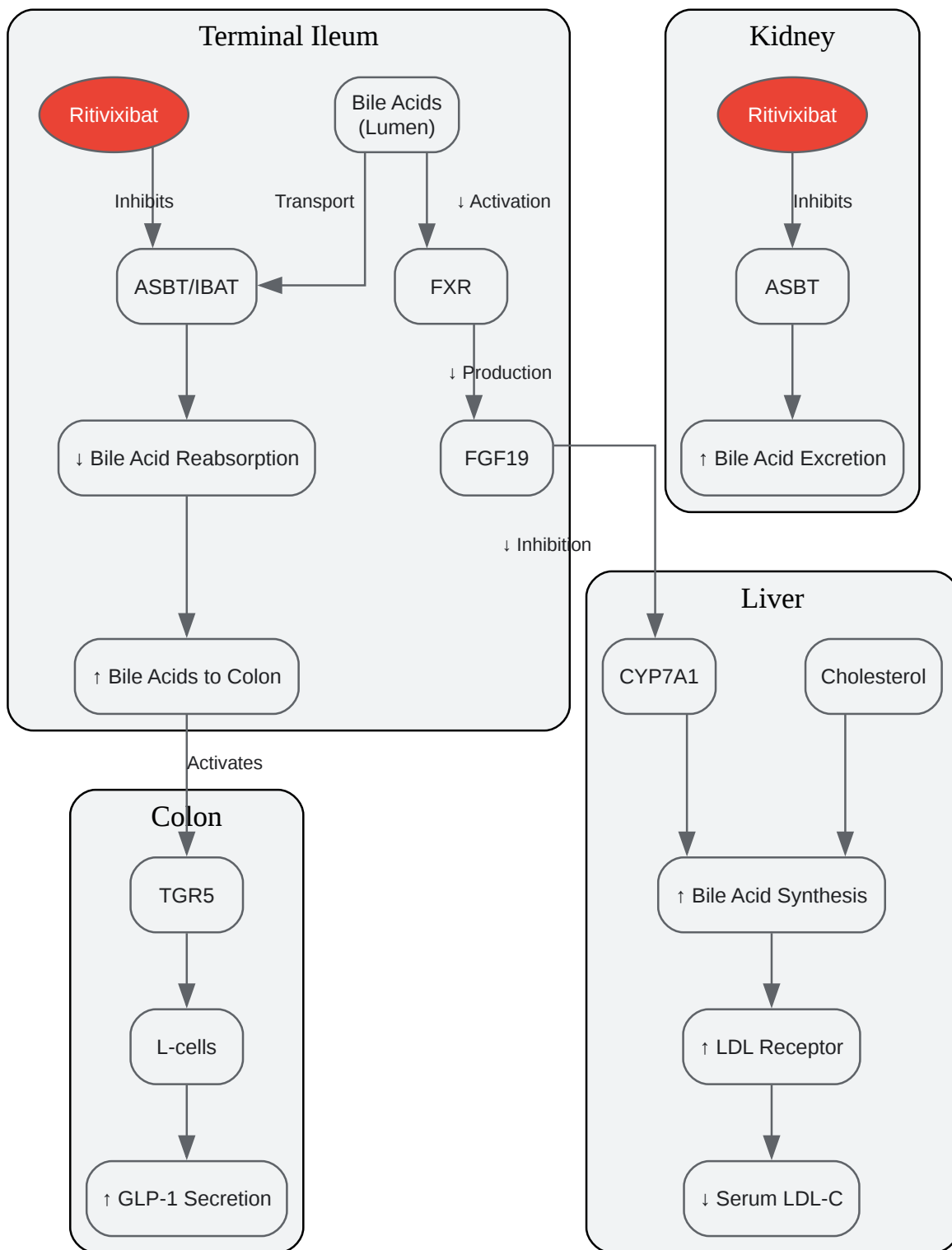
Core Mechanism of Action: Systemic ASBT/IBAT Inhibition

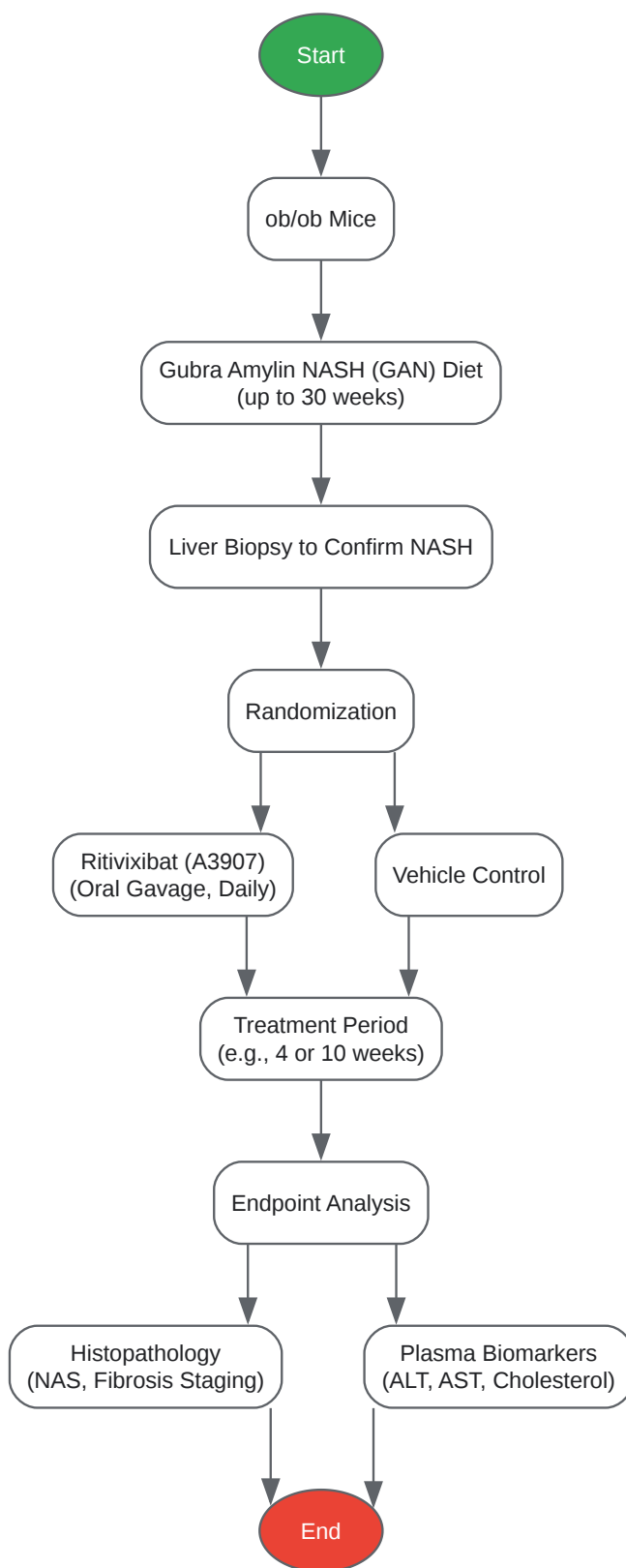
Ritivixibat distinguishes itself from other IBAT inhibitors through its systemic availability. This allows it to act on ASBT not only in the terminal ileum but also in other tissues where it is expressed, such as the kidneys and cholangiocytes.^[1] This multi-organ targeting provides a unique therapeutic profile.

Key Mechanistic Consequences:

- **Reduced Intestinal Bile Acid Reabsorption:** Inhibition of ASBT in the terminal ileum leads to increased fecal excretion of bile acids.[\[1\]](#)
- **Increased Renal Bile Acid Excretion:** Systemic exposure allows **ritivixibat** to inhibit ASBT in the renal proximal tubules, promoting the excretion of bile acids in urine.[\[1\]](#) This provides an alternative pathway for bile acid removal, which is particularly relevant in conditions of severe cholestasis where intestinal excretion may be compromised.[\[2\]](#)
- **Hepatic Bile Acid Synthesis:** The reduction in bile acids returning to the liver stimulates the conversion of cholesterol into new bile acids, primarily through the upregulation of cholesterol 7 α -hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.
- **Modulation of FXR and FGF19 Signaling:** Reduced bile acid levels in the ileal enterocytes lead to decreased activation of the farnesoid X receptor (FXR), a key nuclear receptor involved in bile acid, lipid, and glucose metabolism. This, in turn, reduces the production of fibroblast growth factor 19 (FGF19), a hormone that negatively regulates bile acid synthesis.[\[3\]](#)
- **Increased GLP-1 Secretion:** Increased concentrations of bile acids in the colon stimulate L-cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects on glucose homeostasis and satiety.[\[2\]](#)

Signaling Pathway of Systemic ASBT Inhibition





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- To cite this document: BenchChem. [Ritixibat: A Deep Dive into Therapeutic Potential Beyond Primary Sclerosing Cholangitis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860849#ritixibat-s-potential-therapeutic-targets-beyond-psc]

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